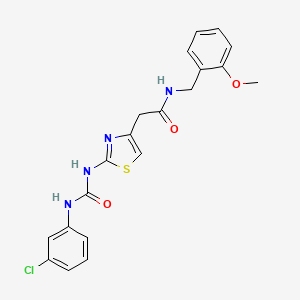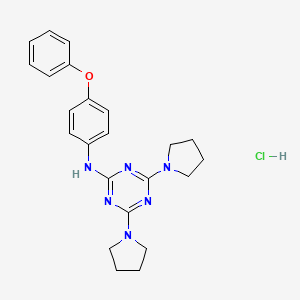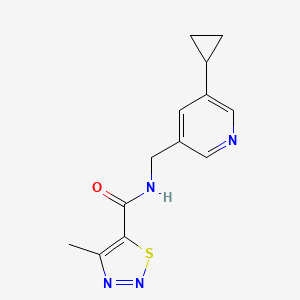
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various fields of research, including neuroscience, cancer biology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Potential Antitumor Activity
Compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been studied for their antitumor activity. For instance, derivatives of 1,3,4-thiadiazole have demonstrated promising anticancer properties through various mechanisms, including inhibition of critical enzymes involved in cancer cell proliferation and survival (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Research has also explored the antimicrobial and anti-inflammatory potential of thiadiazole derivatives. These compounds exhibit significant activity against a range of microbial pathogens and have shown to reduce inflammation, making them potential candidates for treating infections and inflammatory diseases (Kumar & Panwar, 2015).
Insecticidal Applications
The structure of this compound may lend itself to applications in pest management. Similar compounds have been identified as potent insecticides against sap-feeding pests, showcasing the versatility of thiadiazole derivatives in agricultural settings (Eckelbarger et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Some thiadiazole derivatives have been investigated for their ability to inhibit specific enzymes implicated in diseases, offering potential therapeutic applications. For example, compounds targeting carbonic anhydrases have been synthesized for treating conditions like glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2016).
Wirkmechanismus
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, possibly the mitochondrial complex i, leading to inhibition of electron transport . This inhibition could disrupt the energy production in cells, leading to their death.
Result of Action
Based on its potential mode of action, it can be inferred that it might lead to cell death due to disruption of energy production .
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJBGZJHWMPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
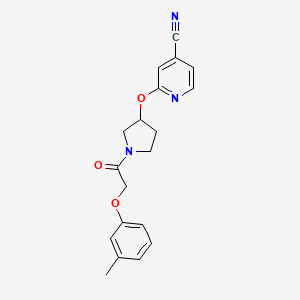
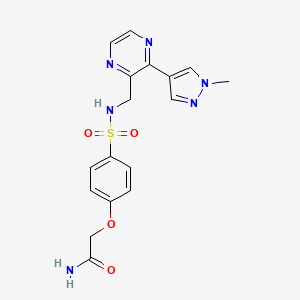
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)
![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)
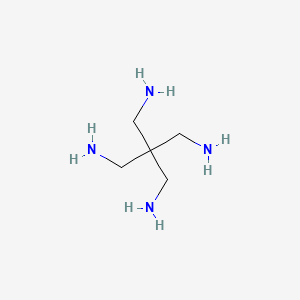
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)
